N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide: is an organic compound characterized by the presence of a cycloheptyl group and a 2-methyl-5-nitrophenyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of cycloheptylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for designing drugs with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo biotransformation, leading to the formation of active metabolites that exert biological effects. The cycloheptyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide
- N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide
- N1-cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide
Comparison: N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of the cycloheptyl group, which provides distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. The position of the nitro group also influences the compound’s reactivity and biological activity. These differences make this compound a valuable compound for specific applications where its unique properties are advantageous.
Properties
IUPAC Name |
N-cycloheptyl-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11-8-9-13(19(22)23)10-14(11)18-16(21)15(20)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVJMERENAEAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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